molecular formula C10H14ClNO B568440 (S)-7-Amino-5,6,7,8-tetrahydro-naphthalen-2-OL hydrochloride CAS No. 121216-41-9

(S)-7-Amino-5,6,7,8-tetrahydro-naphthalen-2-OL hydrochloride

Cat. No.: B568440
CAS No.: 121216-41-9
M. Wt: 199.678
InChI Key: OOYNMFGNMGTBIL-FVGYRXGTSA-N
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Description

(S)-7-Amino-5,6,7,8-tetrahydro-naphthalen-2-OL hydrochloride is a chemical compound with significant interest in various scientific fields. This compound is characterized by its unique structure, which includes an amino group and a hydroxyl group attached to a tetrahydronaphthalene ring system. The hydrochloride form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-7-Amino-5,6,7,8-tetrahydro-naphthalen-2-OL hydrochloride typically involves several steps:

    Starting Material: The synthesis often begins with a naphthalene derivative.

    Reduction: The naphthalene derivative undergoes catalytic hydrogenation to form the tetrahydronaphthalene ring.

    Amination: Introduction of the amino group is achieved through a nucleophilic substitution reaction.

    Hydroxylation: The hydroxyl group is introduced via an oxidation reaction.

    Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-7-Amino-5,6,7,8-tetrahydro-naphthalen-2-OL hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.

Major Products

    Oxidation: Formation of 7-keto-5,6,7,8-tetrahydro-naphthalen-2-OL.

    Reduction: Formation of 7-amino-5,6,7,8-tetrahydro-naphthalen-2-amine.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

(S)-7-Amino-5,6,7,8-tetrahydro-naphthalen-2-OL hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential role in neurotransmitter pathways and receptor binding.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic effects on neurological disorders.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of (S)-7-Amino-5,6,7,8-tetrahydro-naphthalen-2-OL hydrochloride involves its interaction with specific molecular targets:

    Neurotransmitter Pathways: It may modulate neurotransmitter release or receptor activity.

    Enzyme Inhibition: It could act as an inhibitor of certain enzymes involved in metabolic pathways.

    Receptor Binding: The compound may bind to specific receptors, altering their activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    ®-7-Amino-5,6,7,8-tetrahydro-naphthalen-2-OL hydrochloride: The enantiomer of the compound with potentially different biological activity.

    7-Hydroxy-5,6,7,8-tetrahydro-naphthalen-2-OL: Lacks the amino group, leading to different chemical properties and reactivity.

    7-Amino-5,6,7,8-tetrahydro-naphthalen-2-amine: Lacks the hydroxyl group, affecting its solubility and reactivity.

Uniqueness

(S)-7-Amino-5,6,7,8-tetrahydro-naphthalen-2-OL hydrochloride is unique due to its specific stereochemistry and the presence of both amino and hydroxyl functional groups. This combination allows for a wide range of chemical reactions and potential biological activities, making it a valuable compound in research and industrial applications.

Properties

IUPAC Name

(7S)-7-amino-5,6,7,8-tetrahydronaphthalen-2-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO.ClH/c11-9-3-1-7-2-4-10(12)6-8(7)5-9;/h2,4,6,9,12H,1,3,5,11H2;1H/t9-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOYNMFGNMGTBIL-FVGYRXGTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1N)C=C(C=C2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C(C[C@H]1N)C=C(C=C2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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